2-Ethylhexan-1-ol

Vue d'ensemble

Description

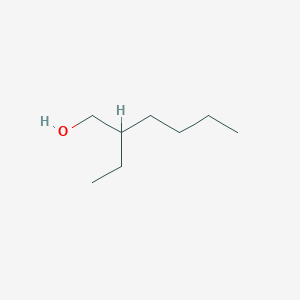

2-Ethylhexan-1-ol (CAS 104-76-7), also known as iso-octanol, is a branched eight-carbon primary alcohol with the molecular formula C₈H₁₈O and a molecular weight of 130.23 g/mol . It is a clear, colorless liquid with a characteristic citrus-like, fresh odor . Industrially, it is synthesized via the hydrogenation of 2-ethylhexenal at 323 K and 1 bar or through hydroformylation of propylene derivatives . Key applications include use as a plasticizer precursor, solvent, and flavor/odor agent in food and cosmetics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Ethylhexanol is primarily synthesized through the aldol condensation of n-butyraldehyde, followed by hydrogenation. The process involves several steps:

Aldol Condensation: Two molecules of n-butyraldehyde undergo aldol condensation to form 2-ethylhexenal.

Hydrogenation: The 2-ethylhexenal is then hydrogenated to produce 2-ethylhexanol.

Industrial Production Methods: The industrial production of 2-ethylhexanol involves the integration of n-butanal self-condensation with 2-ethyl-2-hexenal hydrogenation over a bifunctional catalyst. This method enhances the competitiveness of aldol condensation versus hydrogenation of n-butanal and improves the selectivity of 2-ethylhexanol .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Ethylhexanol undergoes various chemical reactions typical of primary alcohols, including:

Oxidation: Converts to aldehydes or ketones.

Reduction: Forms corresponding hydrocarbons.

Substitution: Reacts with oxoacids and carboxylic acids to form esters plus water.

Common Reagents and Conditions:

Oxidizing Agents: Convert 2-ethylhexanol to aldehydes or ketones.

Reducing Agents: Convert it to hydrocarbons.

Acids: Form esters in esterification reactions.

Major Products:

Applications De Recherche Scientifique

Chemical Properties and Production

2-Ethylhexan-1-ol is a branched-chain fatty alcohol with the chemical formula CHO. It is primarily produced through the hydrogenation of 2-ethylhexanal, with an annual production exceeding 2 million tons globally . The branching structure of 2-EH inhibits crystallization, making it suitable for various applications, especially as a plasticizer and lubricant .

Industrial Applications

1. Plasticizers

One of the major applications of 2-EH is in the production of ester plasticizers, particularly di(2-ethylhexyl) phthalate (DEHP), which is commonly used in polyvinyl chloride (PVC) products. The presence of 2-EH in these esters helps reduce viscosity and lower freezing points, enhancing their performance in flexible plastics .

2. Solvents and Coatings

2-EH serves as a low-volatility solvent in various industrial applications. It is also utilized in coatings, adhesives, and sealants due to its ability to improve the properties of these materials . The nitrate ester of 2-EH is specifically used as a cetane improver in diesel fuel formulations .

3. Biocatalysis in Pharmaceuticals

In the pharmaceutical industry, (S)-2-ethylhexan-1-ol is recognized as a valuable building block for synthesizing various drug compounds. Biocatalytic processes utilizing enzymes have been developed to produce this compound efficiently, highlighting its significance in drug discovery and development .

Table 1: Summary of Applications of this compound

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Plasticizers | DEHP for PVC products | Reduces viscosity; enhances flexibility |

| Solvents | Low-volatility solvents | Improves solubility and processing |

| Coatings | Epoxy reactive diluents | Enhances adhesion and durability |

| Pharmaceuticals | Building block for drug synthesis | Facilitates efficient biocatalytic processes |

| Flavors/Fragrances | Used in food and cosmetic products | Provides desirable scent and flavor profiles |

Case Study: Toxicological Assessment

A comprehensive review highlighted the toxicological profile of 2-EH, indicating low toxicity levels with an LD50 ranging from 2 to 3 g/kg in animal models. Long-term studies have established acceptable daily intake levels for humans, emphasizing its safety when used appropriately . Despite its low toxicity, concerns about indoor air quality have been raised due to its potential respiratory irritant effects when released from PVC products .

Mécanisme D'action

The mechanism by which 2-ethylhexanol exerts its effects involves its interaction with various molecular targets and pathways. For instance, it has been shown to damage the integrity of fungal cell walls and membranes, leading to a decrease in ergosterol content and an increase in reactive oxygen species (ROS). This results in apoptosis-like cell death in fungal cells .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Comparison with Other Eight-Carbon Alcohols

2-Ethylhexan-1-ol belongs to the C₈ alcohol family, which includes linear and branched isomers. Key differences in odor, physical properties, and applications are highlighted below:

| Compound | Odor Profile | Molecular Formula | Boiling Point (°C) | Key Applications | Source/Context |

|---|---|---|---|---|---|

| This compound | Citrus, fresh | C₈H₁₈O | 184–185 | Plasticizers, solvents, flavorants | Boletus edulis, industrial |

| 1-Octanol | Waxy, green | C₈H₁₈O | 195 | Perfumes, surfactants, pharmaceuticals | General chemical synthesis |

| 1-Octen-3-ol | Mushroom, earthy | C₈H₁₆O | 175 | Food flavoring, fungal biomarkers | Boletus edulis, fungal studies |

| (E)-2-Octen-1-ol | Green, citrus | C₈H₁₆O | 177–178 | Fragrances, agrochemicals | Plant volatiles |

Key Findings :

- Odor Differentiation: Despite shared carbon skeletons, substituent positioning dramatically alters odor profiles. For example, this compound’s branching confers a citrus note, whereas linear 1-octanol exhibits waxy undertones .

- Boiling Points: Branching in this compound lowers its boiling point (184–185°C) compared to linear 1-octanol (195°C), enhancing volatility for solvent applications .

- Biological Roles : 1-Octen-3-ol is a hallmark volatile in mushrooms, serving as a quality indicator, while this compound’s role in apoptosis links it to cancer research .

Comparison with Derivatives and Functional Group Analogs

2-Ethylhexanoic Acid

- Structure : Carboxylic acid derivative of this compound (C₈H₁₆O₂).

- Applications : Used in lubricants, PVC stabilizers, and corrosion inhibitors, contrasting with the alcohol’s role in plasticizers .

2-Ethylhexenal

- Structure : Aldehyde precursor to this compound (C₈H₁₄O).

- Synthesis : Hydrogenated to produce this compound industrially .

- Toxicity : Aldehydes are generally more reactive and toxic than their alcohol counterparts, necessitating careful handling .

Insights :

- However, its aquatic toxicity exceeds that of linear alcohols like 1-octanol, restricting environmental release .

Activité Biologique

2-Ethylhexan-1-ol (2-EH) is a branched-chain alcohol widely used in industrial applications, particularly as a solvent and as a precursor for the synthesis of plasticizers. This article explores its biological activity, including its toxicity, metabolic pathways, and potential health effects based on various studies.

Overview of this compound

This compound is a colorless liquid with a characteristic odor. It is primarily produced through the hydrogenation of 2-ethyl-3-propylacrolein and is utilized in the production of di(2-ethylhexyl) phthalate (DEHP), a common plasticizer in polyvinyl chloride (PVC) products.

Acute and Chronic Toxicity

Studies have shown that 2-EH may cause mucous membrane irritation upon inhalation, affecting the eyes, nose, and throat. In experimental animal studies, it has been reported that exposure to high concentrations can lead to significant liver effects, including increased liver weight and peroxisome proliferation, particularly at doses above 702 mg/kg .

Table 1: Summary of Toxicity Studies on this compound

| Study Reference | Animal Model | Dose (mg/kg) | Observed Effects |

|---|---|---|---|

| Lake et al. (1975) | Rat | 1350 | Increased liver weights and peroxisomes |

| Ganning et al. (1982) | Rat | 1000 | No significant effects on peroxisome enzymes |

| Moody & Reddy (1978) | Rat | 1000 | Decreased serum lipids, increased liver weights |

| Hardin et al. (1987) | Mouse | 1525 | Maternal toxicity and neonatal death |

The no-observed-effect level (NOEL) for chronic exposure was determined to be 50 mg/kg body weight per day , leading to an acceptable daily intake (ADI) established at 0–0.5 mg/kg for humans .

Carcinogenicity

The U.S. Environmental Protection Agency (EPA) evaluated the carcinogenic potential of 2-EH and concluded that it is not carcinogenic in rodent models . Long-term studies indicated no significant tumorigenic effects when administered at varying doses.

Metabolic Pathways

Upon absorption, 2-EH undergoes rapid metabolism primarily through alcohol dehydrogenase (ADH), converting it into 2-ethylhexanal , which is further oxidized to 2-ethylhexanoic acid (2EHA). This metabolite is predominantly excreted as glucuronide conjugates in urine .

Table 2: Metabolic Pathway of this compound

| Metabolite | Enzyme Involved | Excretion Route |

|---|---|---|

| 2-Ethylhexanal | Alcohol Dehydrogenase | Urine |

| 2-Ethylhexanoic Acid | Aldehyde Dehydrogenase | Urine |

Case Study: Indoor Air Pollutant

A comprehensive review highlighted that indoor exposure to 2-EH can lead to health issues such as olfactory irritation and eye discomfort among human volunteers. The compound is often released from the degradation of plasticizers in building materials, indicating its relevance as an indoor air pollutant .

Developmental Toxicity

Research has indicated potential developmental toxicity when pregnant animals are exposed to high doses of 2-EH. For instance, maternal lethality was observed at doses exceeding 800 mg/kg , with subsequent neonatal mortality noted .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 2-Ethylhexan-1-ol in laboratory settings?

- Methodology :

- Synthesis : The compound is typically synthesized via aldol condensation of butyraldehyde, followed by hydrogenation of the resulting aldehyde. Ensure reproducibility by documenting catalyst type (e.g., Raney nickel), reaction temperature (80–120°C), and hydrogen pressure (1–5 bar) .

- Characterization : Use nuclear magnetic resonance (NMR; 1H and 13C) to confirm structural integrity. Gas chromatography-mass spectrometry (GC-MS) quantifies purity (>98% by area normalization). Hydroxyl value titration (ASTM E222 method) validates alcohol functionality .

- Purity Assessment : Report retention time consistency against reference standards and residual solvent analysis (e.g., hexane) via headspace GC .

Q. How should researchers handle this compound safely given its toxicological profile?

- Methodology :

- Acute Toxicity : Follow OECD Guidelines 402 (skin irritation) and 404 (eye irritation). For oral exposure (rat LD50: 3,730 mg/kg), use fume hoods and personal protective equipment (PPE) during handling .

- Storage : Store in amber glass containers at 15–25°C, away from oxidizers. Monitor vapor accumulation using portable detectors due to respiratory irritation risks .

Q. What physicochemical properties are critical for experimental design involving this compound?

- Key Properties :

- Boiling point: 184.7°C (ideal for high-temperature reactions).

- Density: 0.8328 g/cm³ (affects solvent layering in biphasic systems).

- LogP: ~2.7 (predicts partitioning in lipid membranes) .

- Applications : Use as a solvent for hydrophobic reactions (e.g., esterifications) or antifoaming agent in fermentation studies. Pre-saturate with inert gas to prevent oxidation .

Advanced Research Questions

Q. How can conflicting data on this compound’s biodegradability and aquatic toxicity be resolved?

- Methodology :

- Contradiction Analysis : Compare OECD 301C (readily biodegradable) with acute toxicity data (e.g., Daphnia magna EC50: 39 mg/L) . Conduct microcosm studies to assess biodegradation kinetics under varying pH/temperature conditions.

- Statistical Validation : Apply ANOVA to test discrepancies between batch biodegradation tests and ecotoxicity assays. Use species sensitivity distribution (SSD) models to refine risk thresholds .

Q. What advanced techniques optimize the synthesis of this compound derivatives for specialized applications?

- Methodology :

- Derivatization : For ethers (e.g., 2-(2-Ethylhexyloxy)ethanol), employ Williamson synthesis with sodium hydride. Monitor reaction progress via thin-layer chromatography (TLC) .

- Catalytic Optimization : Screen heterogeneous catalysts (e.g., zeolites) for improved yield in esterification. Use design of experiments (DoE) to balance reaction time and temperature .

Q. How do researchers design exposure scenarios for this compound under REACH compliance?

- Methodology :

- Risk Assessment : Define operational conditions (e.g., lab-scale use, ventilation rates) using ECHA’s Chesar tool. Calculate derived no-effect levels (DNELs) based on inhalation toxicity (NOEC: 14 mg/L for fish) .

- Mitigation Strategies : Implement closed-system processing and waste neutralization (e.g., activated carbon adsorption) to minimize environmental release .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

- Methodology :

- Impurity Profiling : Use high-resolution liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) to separate isomers (e.g., 2-Ethylhexanoic acid).

- Limit of Detection (LOD) : Validate methods via spike-recovery experiments (80–120% recovery range) for trace aldehydes (<0.1% w/w) .

Propriétés

IUPAC Name |

2-ethylhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-3-5-6-8(4-2)7-9/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIWUKEYIRIRTPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O, Array | |

| Record name | 2-ETHYL HEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8639 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYLHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0890 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1070-10-6 (titanium(4+) salt) | |

| Record name | 2-Ethyl-1-hexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5020605 | |

| Record name | 2-Ethyl-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-ethyl hexanol appears as a dark brown liquid with an aromatic odor. Insoluble in water and less dense than water. Flash point between 140 - 175 °F. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption., Liquid; Water or Solvent Wet Solid, Colorless liquid; [Merck Index], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid, A dark brown liquid with an aromatic odor. | |

| Record name | 2-ETHYL HEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8639 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Hexanol, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3104 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-ETHYLHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0890 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Ethyl-1-hexanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/414/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 2-ETHYL HEXANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/893 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

363 to 365 °F at 760 mmHg (NTP, 1992), 184.34 °C, 184.00 to 186.00 °C. @ 760.00 mm Hg, 182 °C, 363-365 °F | |

| Record name | 2-ETHYL HEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8639 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYL-1-HEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | xi-2-Ethyl-1-hexanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-ETHYLHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0890 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHYL HEXANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/893 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

178 °F (NTP, 1992), 81 °C, 164 °F (73 °C), 73 °C c.c., 178 °F | |

| Record name | 2-ETHYL HEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8639 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylhexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3104 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-ETHYL-1-HEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHYLHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0890 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHYL HEXANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/893 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), In water, 880 mg/L at 25 °C, Miscible with most organic solvents, Soluble in about 720 parts water, in many organic solvents, Solubility in water, g/100ml at 20 °C: 0.11 (poor) | |

| Record name | 2-ETHYL HEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8639 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYL-1-HEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHYLHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0890 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.834 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8344 at 20 °C/20 °C, Bulk density: 6.9 lb/gal at 20 °C, % IN SATURATED AIR: 0.0066 @ 20 °C; DENSITY OF "SATURATED" AIR: LESS THAN 1.001 (AIR= 1), Relative density (water = 1): 0.83, 0.830-0.834, 0.834 | |

| Record name | 2-ETHYL HEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8639 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYL-1-HEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHYLHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0890 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Ethyl-1-hexanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/414/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 2-ETHYL HEXANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/893 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

4.49 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.49 (Air = 1), Relative vapor density (air = 1): 4.5, 4.49 | |

| Record name | 2-ETHYL HEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8639 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYL-1-HEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHYLHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0890 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHYL HEXANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/893 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.05 mmHg at 68 °F (NTP, 1992), 0.13 [mmHg], 0.136 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 48, 0.05 mmHg | |

| Record name | 2-ETHYL HEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8639 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylhexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3104 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-ETHYL-1-HEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHYLHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0890 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHYL HEXANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/893 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Colorless liquid | |

CAS No. |

104-76-7 | |

| Record name | 2-ETHYL HEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8639 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylhexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-1-hexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylhexanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexanol, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethyl-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLHEXANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZV7TAA77P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-ETHYL-1-HEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHYLHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0890 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHYL HEXANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/893 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-105 °F (NTP, 1992), -70 °C, -76.00 °C. @ 760.00 mm Hg, -105 °F | |

| Record name | 2-ETHYL HEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8639 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYL-1-HEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | xi-2-Ethyl-1-hexanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-ETHYL HEXANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/893 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.